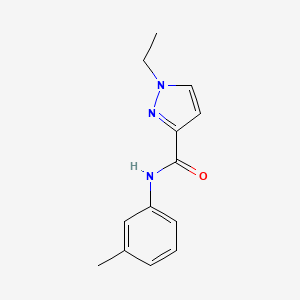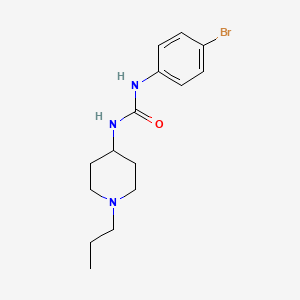
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 receptor antagonists. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis.
Mechanism of Action
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a selective antagonist of the CB1 receptor, which is primarily found in the brain. The CB1 receptor is responsible for the psychoactive effects of cannabis, as well as for the regulation of appetite, pain, and mood. 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the activity of the endocannabinoid system and a reduction in the effects of cannabis and other drugs that act on this system.
Biochemical and Physiological Effects:
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to reduce food intake and body weight in preclinical models of obesity, possibly by decreasing the activity of the endocannabinoid system in the brain. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, possibly by decreasing the activity of the endocannabinoid system in the mesolimbic dopamine system. 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been investigated for its potential use as an analgesic and for its effects on anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is its relatively low potency compared to other CB1 receptor antagonists, which may require higher doses to achieve the desired effects.
Future Directions
Future research on 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide could focus on its potential use as a treatment for obesity, drug addiction, and other disorders related to the endocannabinoid system. It could also investigate the effects of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide on other systems in the brain and body, as well as its potential use as an analgesic and for its effects on anxiety and depression. Additionally, research could focus on developing more potent and selective CB1 receptor antagonists that could be used in clinical settings.
Synthesis Methods
The synthesis of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylphenylamine to form the amide. The final step involves the reduction of the nitro group to the corresponding amine using palladium on charcoal and hydrogen gas.
Scientific Research Applications
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models as a potential treatment for obesity, drug addiction, and other disorders related to the endocannabinoid system. It has been shown to reduce food intake and body weight in obese rats and to decrease the rewarding effects of drugs of abuse such as cocaine and morphine. 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been investigated for its potential use in treating anxiety and depression, as well as for its analgesic properties.
properties
IUPAC Name |
1-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-8-7-12(15-16)13(17)14-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALHKPHMIEWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(cyclobutylmethyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5483449.png)
![methyl 3-({[(2,5-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5483456.png)
![11-[(4-isopropylmorpholin-2-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5483460.png)

![6-(2-fluorophenyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483474.png)
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5483482.png)
![3-(benzylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483493.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5483497.png)

![2-(dimethylamino)ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5483514.png)
![2-{3-[3-(2-fluorophenoxy)azetidin-1-yl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B5483524.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483530.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B5483538.png)
